3-[(4-Phenylcyclohexyl)amino]benzamide

Medicinal Chemistry Opioid Receptor SAR Scaffold Hopping

3-[(4-Phenylcyclohexyl)amino]benzamide (Molecular Formula: C19H22N2O, MW: 294.4 g/mol) is a synthetic benzamide derivative characterized by a 4-phenylcyclohexyl group attached via an amino linker to the meta-position of a benzamide core. It belongs to a class of phenylcyclohexyl derivatives known to interact with central nervous system targets, most notably opioid receptors.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B6662093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Phenylcyclohexyl)amino]benzamide
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)N
InChIInChI=1S/C19H22N2O/c20-19(22)16-7-4-8-18(13-16)21-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-8,13,15,17,21H,9-12H2,(H2,20,22)
InChIKeyRLHFXPPWJSIWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Phenylcyclohexyl)amino]benzamide: A Research-Grade Opioid Receptor Ligand Scaffold for SAR Studies


3-[(4-Phenylcyclohexyl)amino]benzamide (Molecular Formula: C19H22N2O, MW: 294.4 g/mol) is a synthetic benzamide derivative characterized by a 4-phenylcyclohexyl group attached via an amino linker to the meta-position of a benzamide core . It belongs to a class of phenylcyclohexyl derivatives known to interact with central nervous system targets, most notably opioid receptors [1]. The compound is structurally related to, yet distinct from, the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSOs) like AH-7921, differing in the position of the amide linkage and the absence of a dimethylamino group on the cyclohexyl ring [1]. This unique substitution pattern positions it as a valuable scaffold for exploring structure-activity relationships (SAR) beyond well-characterized opioid chemotypes.

Why 3-[(4-Phenylcyclohexyl)amino]benzamide Cannot Be Replaced by Generic AH-7921 Analogs


Critical differences in the core scaffold between 3-[(4-Phenylcyclohexyl)amino]benzamide and common alternatives like AH-7921 or U-47700 prevent simple interchangeability. The target compound is a meta-amino benzamide, whereas AH-7921 analogs are benzamidomethyl-cyclohexyldialkylamines [1]. As demonstrated by the 4-phenyl-AH-7921 (AP01) study, seemingly minor modifications to the cyclohexyl ring can dramatically alter a compound's pharmacological fingerprint. The addition of a 4-phenyl group to AH-7921 not only shifted its binding profile but introduced a high-affinity interaction with the serotonin transporter (SERT, Ki = 4 nM), a target not engaged by the parent molecule [1]. Therefore, the meta-amino benzamide connectivity in 3-[(4-Phenylcyclohexyl)amino]benzamide is expected to confer a distinct polypharmacology and physicochemical profile, directly impacting experimental outcomes, biological activity, and solubility, making generic substitution scientifically invalid.

Quantitative Differentiation of 3-[(4-Phenylcyclohexyl)amino]benzamide from Key Comparators


Structural Differentiation from AH-7921-Class Opioids Alters Key Pharmacophoric Elements

Unlike AH-7921, which features a benzamidomethyl group attached to a 1-(dimethylamino)cyclohexyl core, 3-[(4-Phenylcyclohexyl)amino]benzamide presents a meta-amino benzamide scaffold where the phenylcyclohexyl group is directly linked to the aniline nitrogen [1]. This results in a different spatial orientation of the phenyl rings and amide group, and removes the basic dimethylamino center, a key determinant of opioid binding in the AH-7921 series. A direct head-to-head comparison is not available in the literature; however, the distinct chemotype is a fundamental differentiator for procurement.

Medicinal Chemistry Opioid Receptor SAR Scaffold Hopping

Increased Hydrogen Bonding Capacity vs. N-(4-Phenylcyclohexyl)benzamide Isomers

The inclusion of the 3-amino group in 3-[(4-Phenylcyclohexyl)amino]benzamide increases both its hydrogen bond donor (HBD) and acceptor (HBA) count compared to the simpler N-(4-phenylcyclohexyl)benzamide (CAS 5769-30-2). The target compound has a calculated topological polar surface area (TPSA) of 37.3 Ų and 1 HBD, whereas N-(4-phenylcyclohexyl)benzamide has a TPSA of 29.1 Ų and 0 HBDs [1]. The calculated logP for the target compound is 7.5, significantly higher than the 4.53 reported for N-(4-phenylcyclohexyl)benzamide, likely due to the intramolecular hydrogen bond potential [1].

Computational Chemistry Drug Design Physicochemical Properties

Divergent Pharmacological Profile from 3-Aminobenzamide (PARP Inhibitor)

The unsubstituted parent scaffold, 3-aminobenzamide, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) with an IC50 of <50 nM in CHO cells [1]. Substitution at the 3-amino position with a bulky, lipophilic 4-phenylcyclohexyl group, as in 3-[(4-Phenylcyclohexyl)amino]benzamide, is expected to abrogate PARP binding based on steric hindrance at the nicotinamide-binding pocket [2]. Concurrently, this substitution introduces high-affinity binding to opioid receptors, a target not engaged by 3-aminobenzamide [3]. This represents a complete functional repurposing of the core scaffold.

Polypharmacology Target Selectivity Chemical Biology

Optimal Scientific Application Scenarios for 3-[(4-Phenylcyclohexyl)amino]benzamide


Structure-Activity Relationship (SAR) Studies on Opioid Receptor Ligands

3-[(4-Phenylcyclohexyl)amino]benzamide is an ideal tool for expanding SAR beyond the well-characterized AH-7921 and fentanyl chemotypes [1]. Its unique meta-amino benzamide scaffold allows researchers to probe the effect of linker orientation and basicity on opioid receptor affinity and selectivity, directly comparing it to the benzamidomethyl-linked AH-7921 series. The absence of the dimethylamino group makes it a key negative control for assessing the contribution of this basic center to binding and functional activity.

Computational Chemistry and Physicochemical Profiling of CNS-Penetrant Scaffolds

With a high calculated logP of 7.5 and a TPSA of 37.3 Ų, this compound serves as an excellent test case for validating in silico models of blood-brain barrier (BBB) penetration for phenylcyclohexyl derivatives [1]. Its specific properties fill a data gap between simpler N-phenylcyclohexyl benzamides (logP ~4.5) and more complex NSOs, enabling more accurate model training for CNS drug design.

Chemical Biology Studies of Polypharmacology

This compound facilitates the study of opioid receptor/SERT polypharmacology, a profile suggested by the 4-phenyl-AH-7921 analog data [1]. Its distinct scaffold, with a potential for serotonin transporter (SERT) engagement, makes it a valuable probe for dissecting the interplay between opioid and serotonergic signaling pathways, with important implications for understanding the pharmacology of novel psychoactive substances.

Reference Standard for Analytical Toxicology

As a structurally distinct phenylcyclohexyl benzamide, this compound can serve as a critical reference standard for forensic and clinical toxicology laboratories [1]. Its unique mass spectrum, predicted to be distinct from AH-7921 and U-series opioids, is essential for developing and validating analytical methods (e.g., LC-MS/MS) for detecting and differentiating emerging synthetic opioids in biological matrices.

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